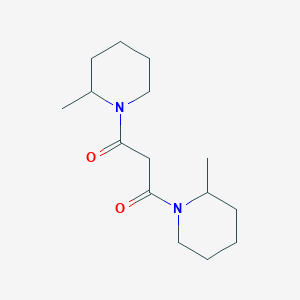
1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione is a synthetic compound with the molecular formula C15H26N2O2 and a molecular weight of 266.38 g/mol This compound is known for its unique chemical structure, which includes two piperidine rings attached to a propane-1,3-dione backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione typically involves the reaction of 2-methylpiperidine with a suitable dione precursor under controlled conditions. One common method involves the condensation of 2-methylpiperidine with 1,3-dichloropropane-1,3-dione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques such as recrystallization or chromatography ensures the final product meets the required specifications for various applications .
化学反応の分析
Types of Reactions
1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the piperidine rings is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in biological systems, the compound may inhibit the growth of certain microorganisms by interfering with their metabolic processes .
類似化合物との比較
Similar Compounds
1,3-Bis(piperidin-1-yl)propane-1,3-dione: Similar structure but lacks the methyl groups on the piperidine rings.
1,3-Bis(2-ethylpiperidin-1-yl)propane-1,3-dione: Similar structure with ethyl groups instead of methyl groups on the piperidine rings.
Uniqueness
1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione is unique due to the presence of the 2-methyl groups on the piperidine rings, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it more suitable for certain applications compared to its analogs .
特性
IUPAC Name |
1,3-bis(2-methylpiperidin-1-yl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-12-7-3-5-9-16(12)14(18)11-15(19)17-10-6-4-8-13(17)2/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRRKRDDZGUIGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CC(=O)N2CCCCC2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-benzyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2516072.png)
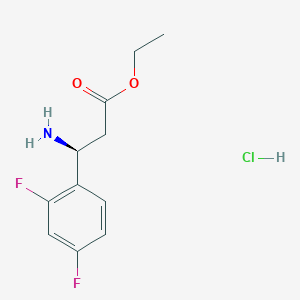
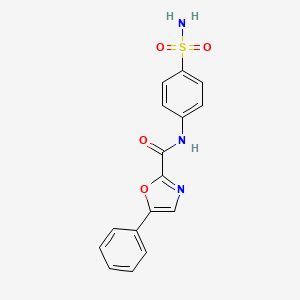
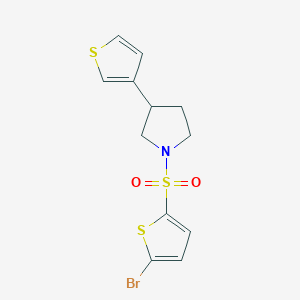

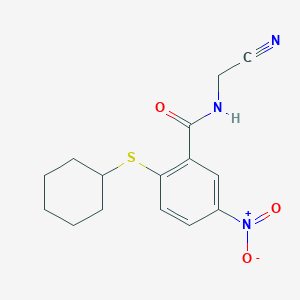
![3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B2516081.png)
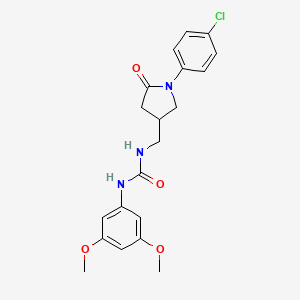
![5-((3,4-Dichlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516084.png)
![1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2516087.png)
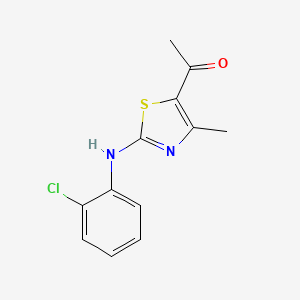
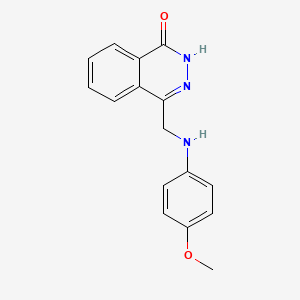
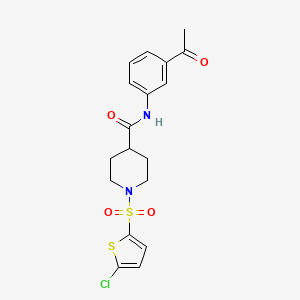
![2-[(1S)-1-Amino-3-methylbutyl]-1,3-oxazole-5-carboxylic acid;hydrochloride](/img/structure/B2516093.png)
